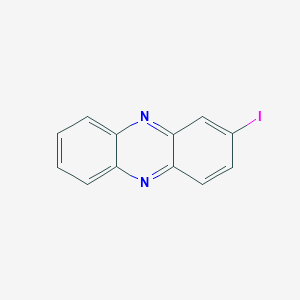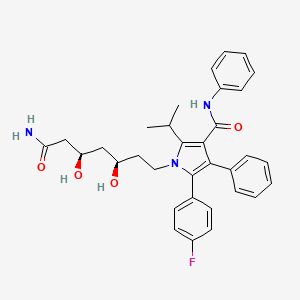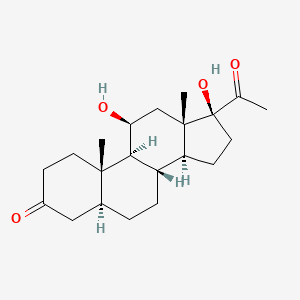![molecular formula C8H15N3O2 B13426752 (Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426752.png)
(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[311]heptan-3-yl)acetimidamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach to synthesizing similar bicyclic compounds involves scalable chemical processes that can be adapted for large-scale production. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
The compound’s potential biological activity is of interest for developing new pharmaceuticals. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug design and development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structural similarity to biologically active molecules suggests it could be used to develop new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is used in the synthesis of various chemicals and materials. Its unique properties make it a valuable component in the production of high-performance materials and specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used in similar applications, including drug design and synthesis.
8-azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and shares some structural similarities with (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide.
Uniqueness
What sets (Z)-N’-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide apart is its specific functional groups and stereochemistry, which confer unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanimidamide |
InChI |
InChI=1S/C8H15N3O2/c9-7(10-13)4-11-2-5-1-6(3-11)8(5)12/h5-6,8,12-13H,1-4H2,(H2,9,10) |
InChI Key |
CVISGXOHAHHEGN-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2CN(CC1C2O)C/C(=N/O)/N |
Canonical SMILES |
C1C2CN(CC1C2O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)


![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)




![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)

